5-Oxo-1-(3-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-Oxo-1-(3-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a chemical compound with a complex structure that includes a pyrazole ring, a carboxylic acid group, and a sulfophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(3-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazine derivatives with β-keto acids or esters, followed by sulfonation to introduce the sulfophenyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-(3-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
5-Oxo-1-(3-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Oxo-1-(3-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1-(4-Sulfophenyl)-3-methyl-5-pyrazolone: This compound has a similar structure but with a methyl group instead of a carboxylic acid group.
3-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonic acid: Another similar compound with a different substitution pattern on the pyrazole ring.
Uniqueness
5-Oxo-1-(3-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.
Properties
CAS No. |
91990-54-4 |
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Molecular Formula |
C10H8N2O6S |
Molecular Weight |
284.25 g/mol |
IUPAC Name |
5-oxo-1-(3-sulfophenyl)-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O6S/c13-9-5-8(10(14)15)11-12(9)6-2-1-3-7(4-6)19(16,17)18/h1-4H,5H2,(H,14,15)(H,16,17,18) |
InChI Key |
JGEJQHNWJUNACW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC(=CC=C2)S(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
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